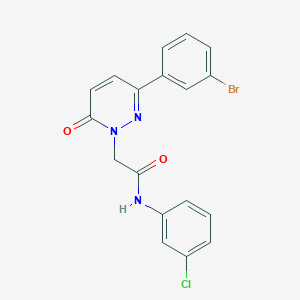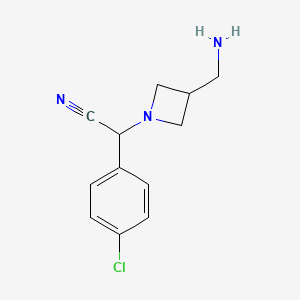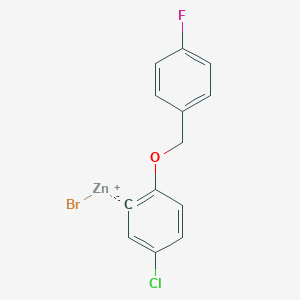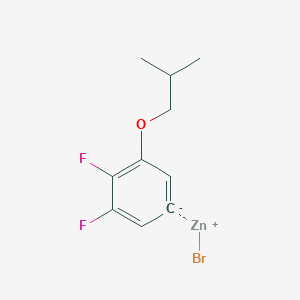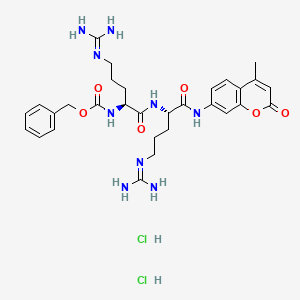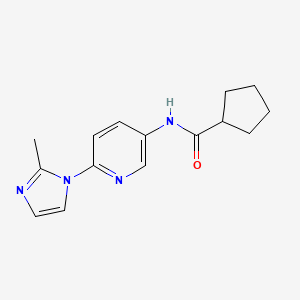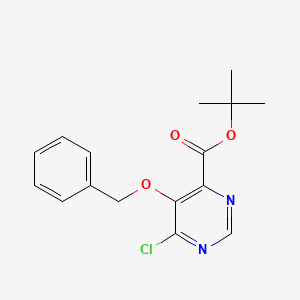
Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-(benzyloxy)-6-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions and at room temperature to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chloropyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Applications De Recherche Scientifique
Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chloropyrimidine ring can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-(benzyloxy)-6-fluoropyrimidine-4-carboxylate
- Tert-butyl 5-(benzyloxy)-6-bromopyrimidine-4-carboxylate
- Tert-butyl 5-(benzyloxy)-6-iodopyrimidine-4-carboxylate
Uniqueness
Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is unique due to the presence of the chlorine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain biological targets compared to its fluorine, bromine, or iodine analogs .
Propriétés
Formule moléculaire |
C16H17ClN2O3 |
|---|---|
Poids moléculaire |
320.77 g/mol |
Nom IUPAC |
tert-butyl 6-chloro-5-phenylmethoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H17ClN2O3/c1-16(2,3)22-15(20)12-13(14(17)19-10-18-12)21-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clé InChI |
GJXAMEXRJFURKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14879880.png)
![N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B14879881.png)
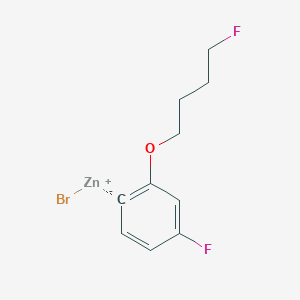
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14879883.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879884.png)
![2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14879889.png)
